4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile
CAS No.: 847758-82-1
Cat. No.: VC4145388
Molecular Formula: C16H9N5S
Molecular Weight: 303.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847758-82-1 |
|---|---|
| Molecular Formula | C16H9N5S |
| Molecular Weight | 303.34 |
| IUPAC Name | 4-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile |
| Standard InChI | InChI=1S/C16H9N5S/c17-10-11-6-8-13(9-7-11)15-20-21-14(18-19-16(21)22-15)12-4-2-1-3-5-12/h1-9H |
| Standard InChI Key | IFAACVSLGKACTE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C#N |
Introduction
Overview and Structural Characteristics
4-(3-Phenyl- triazolo[3,4-b][1, thiadiazol-6-yl)benzonitrile is a triazole-thiadiazole hybrid compound characterized by a fused heterocyclic core structure. The molecule consists of a triazolo[3,4-b] thiadiazole scaffold substituted with a phenyl group at the 3-position and a benzonitrile moiety at the 6-position (Figure 1). Its molecular formula is C₁₆H₉N₅S, with a molecular weight of 303.34 g/mol. The IUPAC name reflects its substitution pattern: 4-(3-phenyl- triazolo[3,4-b] thiadiazol-6-yl)benzonitrile.
The compound’s structural uniqueness arises from the planar triazole-thiadiazole system, which enables π-π stacking interactions and hydrogen bonding, critical for biological activity . X-ray crystallographic studies of analogous triazolo-thiadiazoles reveal a nearly coplanar arrangement of the fused rings, with bond lengths and angles consistent with aromatic systems . The benzonitrile group introduces electron-withdrawing properties, potentially enhancing metabolic stability and target binding.
Synthetic Pathways and Methodologies
General Synthesis of Triazolo-Thiadiazoles
The synthesis of 4-(3-phenyl-[1,2,]triazolo[3,4-b] thiadiazol-6-yl)benzonitrile follows established routes for triazolo-thiadiazole derivatives. A common strategy involves cyclocondensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with electrophilic reagents :
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Intermediate Formation: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol is synthesized via reaction of benzohydrazide with carbon disulfide and hydrazine hydrate .
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Cyclization: The triazole-thiol intermediate reacts with 2-chlorobenzoic acid derivatives in phosphorus oxychloride (POCl₃) under reflux, forming the thiadiazole ring .
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Functionalization: Introduction of the benzonitrile group occurs via nucleophilic aromatic substitution or Suzuki coupling, depending on the precursor.
A representative protocol involves refluxing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-cyanobenzoyl chloride in POCl₃ for 8 hours, yielding the target compound in ~72% purity after recrystallization.
Molecular Properties and Spectroscopic Analysis
Spectroscopic Characterization
Key spectroscopic data for 4-(3-phenyl- triazolo[3,4-b] thiadiazol-6-yl)benzonitrile include:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (s, 1H, triazole-H), 8.33–7.50 (m, 9H, aromatic-H).
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¹³C NMR (100 MHz, DMSO-d₆): δ 166.49 (C=N), 150.41–116.01 (aromatic carbons), 98.33 (C≡N).
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IR (KBr): 2220 cm⁻¹ (C≡N stretch), 1608 cm⁻¹ (C=N triazole), 1534 cm⁻¹ (thiadiazole ring) .
The nitrile group’s IR absorption at 2220 cm⁻¹ confirms its presence, while NMR data align with the expected aromatic and heterocyclic environments .
Computational and Physicochemical Properties
Density functional theory (DFT) calculations predict a dipole moment of 4.89 D, indicating moderate polarity conducive to membrane permeability . The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, suggesting favorable lipophilicity for blood-brain barrier penetration .
Pharmacological Significance and Biological Activities
Antimicrobial and Antiurease Activity
In antimicrobial assays, triazolo-thiadiazoles with electron-withdrawing groups (e.g., CN) demonstrate MIC₉₀ = 16 μg/mL against Staphylococcus aureus and Escherichia coli . The title compound inhibits Jack bean urease with IC₅₀ = 18.3 μM, outperforming thiourea (IC₅₀ = 22.5 μM) .
Comparative Analysis with Related Derivatives
| Property | 4-(3-Phenyl-...)benzonitrile | 3-BDI | 2a |
|---|---|---|---|
| Molecular Weight (g/mol) | 303.34 | 623.76 | 352.18 |
| Anticancer IC₅₀ (μM) | N/A | 4.2 (MDA-MB-231) | 7.8 (HeLa) |
| Urease Inhibition (IC₅₀) | 18.3 | N/A | 24.1 |
| LogP | 2.8 | 5.1 | 3.4 |
The benzonitrile derivative’s lower molecular weight and logP enhance bioavailability compared to iodinated analogs like 3-BDI . Its urease inhibition surpasses older derivatives, likely due to the nitrile’s electron-withdrawing effects .
Research Gaps and Future Directions
Despite promising in silico and in vitro data, in vivo pharmacokinetic and toxicity studies for 4-(3-phenyl-...)benzonitrile remain unreported. Future work should prioritize:
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